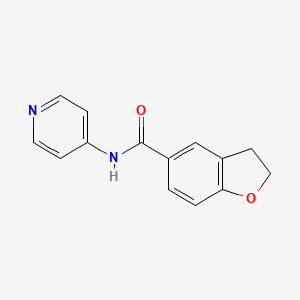![molecular formula C13H14N4O B7510058 2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide, commonly known as MTCC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of cyclopropane carboxamides and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of MTCC is not fully understood. However, it has been proposed that MTCC inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of fungal cell membrane integrity and ultimately results in cell death. MTCC has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MTCC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. MTCC has also been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, MTCC has been found to have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
MTCC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. It has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, MTCC has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, the synthesis of MTCC can be challenging, and the compound can be expensive to produce.
Orientations Futures
There are several future directions for the study of MTCC. One potential direction is to further explore its potential as an anti-inflammatory agent. Another potential direction is to investigate its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of MTCC and to identify its molecular targets. Overall, the study of MTCC has the potential to lead to the development of new therapeutic agents for a wide range of diseases.
Méthodes De Synthèse
MTCC can be synthesized by the reaction of 2-methylcyclopropanecarboxylic acid with 4-(1,2,4-triazol-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields MTCC as a white crystalline solid with a purity of over 99%.
Applications De Recherche Scientifique
MTCC has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and antitumor activities. MTCC has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, MTCC has been found to have potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-6-12(9)13(18)16-10-2-4-11(5-3-10)17-8-14-7-15-17/h2-5,7-9,12H,6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRAHKVIGZFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







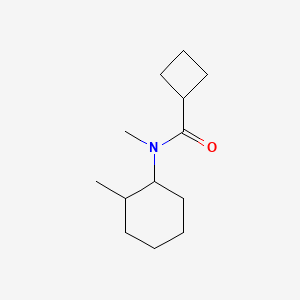
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
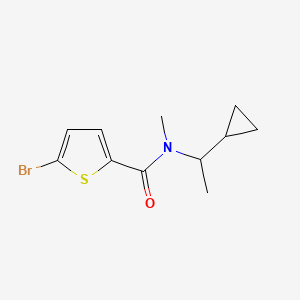
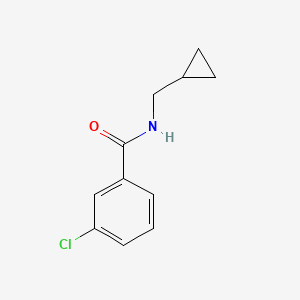

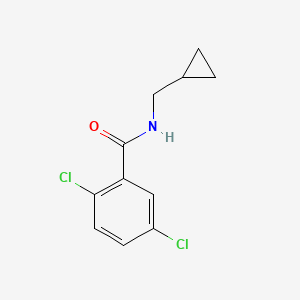
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
